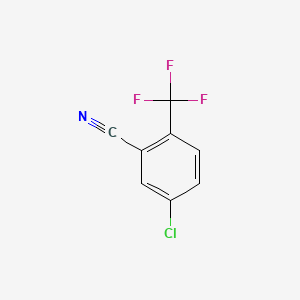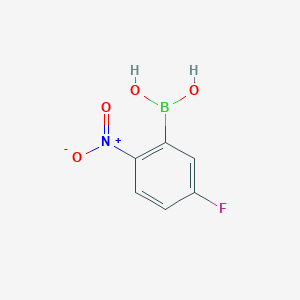
5-Chloro-2-(trifluorométhyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3ClF3N and a molecular weight of 205.57 g/mol . It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzonitrile core. This compound is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
5-Chloro-2-(trifluoromethyl)benzonitrile is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethyl)benzonitrile can be achieved through the Sandmeyer reaction. This involves the reaction of 2-chloro-5-trifluoromethylaniline with copper cyanide or sodium cyanide . The reaction typically requires controlled conditions, including specific temperatures and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 5-Chloro-2-(trifluoromethyl)benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions are optimized to maximize production efficiency while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 5-chloro-2-(trifluoromethyl)benzylamine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in its role as a precursor in drug synthesis, where it can influence the pharmacokinetics and pharmacodynamics of the resulting compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzonitrile
- 5-Chloro-2-nitrobenzotrifluoride
Comparison
5-Chloro-2-(trifluoromethyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-Chloro-5-(trifluoromethyl)benzonitrile, it has different reactivity and applications. The presence of the chloro and trifluoromethyl groups in specific positions on the benzene ring influences its behavior in chemical reactions and its utility in various research applications .
Propriétés
IUPAC Name |
5-chloro-2-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURDICUHGJLUCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590708 |
Source


|
| Record name | 5-Chloro-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89223-58-5 |
Source


|
| Record name | 5-Chloro-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














